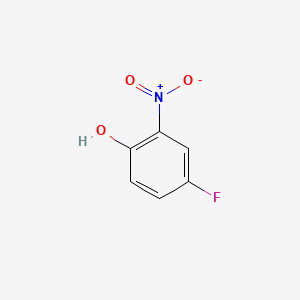

4-Fluoro-2-nitrophenol

Description

Propriétés

IUPAC Name |

4-fluoro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRLVDHMIJDWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075348 | |

| Record name | 4-Fluoro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gold powder; [Sigma-Aldrich MSDS] | |

| Record name | 4-Fluoro-2-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

394-33-2 | |

| Record name | 4-Fluoro-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 394-33-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-Fluoro-2-nitrophenol (CAS 394-33-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-nitrophenol, with the CAS registry number 394-33-2, is a valuable intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its physical properties is crucial for its effective use in research and development, ensuring process safety, and optimizing reaction conditions. This technical guide provides a detailed overview of the key physical characteristics of this compound, supported by established experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and under different temperature and pressure conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄FNO₃ | [1] |

| Molecular Weight | 157.10 g/mol | [2] |

| Appearance | Yellow to orange crystalline powder | [3][4] |

| Melting Point | 74-77 °C | [1][5] |

| Boiling Point | 234.1 °C at 760 mmHg (Predicted) | [1][3] |

| pKa | 6.76 ± 0.14 (Predicted) | [3][6] |

| Vapor Pressure | 0.0353 mmHg at 25°C | [1] |

| Flash Point | 95.4 °C | [1] |

| Storage | Inert atmosphere, Room Temperature | [3] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a key indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

The sample is heated at a steady rate (e.g., 10 °C/minute for a rough determination, then 1-2 °C/minute for an accurate measurement near the expected melting point).

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[7]

Boiling Point Determination (Thiele Tube Method for Solids)

For solids with a boiling point that can be reached without decomposition, a micro boiling point determination can be performed.

Apparatus:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat-resistant mineral oil

-

Bunsen burner or heating mantle

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube is placed inside the test tube with the open end down.

-

The test tube is attached to a thermometer.

-

The assembly is clamped so that the test tube is immersed in the mineral oil within the Thiele tube.

-

The side arm of the Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped when a steady stream of bubbles is observed.

-

The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility provides insight into the polarity of a molecule and its likely behavior in different solvent systems.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated cylinders or pipettes

Procedure:

-

A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added to each test tube.

-

The mixtures are agitated vigorously for a set period (e.g., 1-2 minutes).

-

The samples are allowed to stand, and the solubility is observed. A compound is typically considered "soluble" if it completely dissolves, "partially soluble" if some solid remains, and "insoluble" if no significant dissolution is observed.[3][6]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a phenol, it indicates the pH at which the compound is 50% ionized.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

A known mass of this compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like ethanol to ensure solubility).

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.

-

The initial pH of the solution is recorded.

-

The standardized NaOH solution is added in small, precise increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

This process is continued until the pH plateaus in the basic region.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[8][9][10]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physical and chemical characterization of a compound like this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. scribd.com [scribd.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www1.udel.edu [www1.udel.edu]

- 5. byjus.com [byjus.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tsijournals.com [tsijournals.com]

An In-depth Technical Guide to 4-Fluoro-2-nitrophenol: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-2-nitrophenol, a key chemical intermediate with significant applications in the pharmaceutical and chemical research sectors. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, a representative synthesis protocol, and its role in drug development.

Chemical Structure and IUPAC Name

This compound is an aromatic organic compound characterized by a phenol ring substituted with a fluorine atom at the fourth position and a nitro group at the second position relative to the hydroxyl group.

IUPAC Name: this compound[1][2]

Chemical Formula: C₆H₄FNO₃[1][2]

CAS Registry Number: 394-33-2[1][2]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 157.10 g/mol | [1][3][4] |

| Melting Point | 75-77 °C | [4] |

| Appearance | Yellow solid | [5] |

| Linear Formula | FC₆H₃(NO₂)OH | [3][4] |

| InChI Key | ZHRLVDHMIJDWSS-UHFFFAOYSA-N | [1][3][4] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.4 (s, 1H, OH), 7.82 (dd, J=8.8, 2.8 Hz, 1H), 7.37 (ddd, J=8.8, 7.6, 2.8 Hz, 1H), 7.17 (dd, J=8.8, 4.4 Hz, 1H) | [6] |

| IR Spectrum | Available on NIST WebBook | [1] |

| Mass Spectrum (Electron Ionization) | Molecular Ion (M+): 157 m/z. Available on NIST WebBook | [1][6] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 4-fluorophenol. The following is a representative experimental protocol adapted from procedures for similar compounds.[7]

Reaction:

4-Fluorophenol + HNO₃ → this compound + H₂O

Materials:

-

4-Fluorophenol

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid

-

Dichloromethane

-

Ice

-

Water

-

Anhydrous Magnesium Sulfate

-

Hexane (for recrystallization)

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluorophenol in dichloromethane and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as a hexane/ethyl acetate mixture, to yield pure this compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Role in Drug Development and Biological Significance

This compound serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of the fluoro and nitro functional groups provides versatile handles for further chemical modifications.

The introduction of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[8] The nitro group, an electron-withdrawing group, can influence the reactivity of the aromatic ring and can also be reduced to an amino group, providing a key site for further derivatization.

While specific signaling pathways directly modulated by this compound are not extensively documented, its structural motifs are present in various biologically active molecules. For instance, a related compound, 4-Fluoro-2-methoxy-5-nitrophenol, is a key intermediate in the synthesis of Linzagolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist.[9]

Furthermore, studies on related nitrophenols have indicated potential biological activities. For example, 4-nitrophenol has been shown to induce the activation of the Nrf2 antioxidant pathway.[10] While direct evidence for this compound is lacking, this suggests a potential area for future research into its biological effects. The broader class of nitro- and fluoro-substituted compounds has been explored for the development of antileishmanial and antichagasic agents.[11]

The logical relationship for its application in drug discovery can be visualized as follows:

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. 5-Fluoro-2-nitrophenol(446-36-6) 1H NMR spectrum [chemicalbook.com]

- 4. This compound 99 394-33-2 [sigmaaldrich.com]

- 5. TRIF-dependent signaling and its role in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Nitro-4-fluorophenol(394-33-2) 1H NMR spectrum [chemicalbook.com]

- 7. This compound (99%) - Amerigo Scientific [amerigoscientific.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. nbinno.com [nbinno.com]

- 10. 4-Nitrophenol induces activation of Nrf2 antioxidant pathway and apoptosis of the germ cells in rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-Fluoro-2-nitrophenol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-fluoro-2-nitrophenol, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature, this guide outlines the expected solubility trends based on its chemical structure, provides detailed experimental protocols for determining precise solubility values, and discusses its relevance in drug development.

Introduction to this compound

This compound (CAS No. 394-33-2) is a substituted aromatic compound with the chemical formula C₆H₄FNO₃.[1] Its structure, featuring a hydroxyl group, a nitro group, and a fluorine atom on a benzene ring, imparts a unique combination of polarity and reactivity. These functional groups govern its physical properties, including its melting point of 75-77 °C, and its solubility in various media. In the pharmaceutical industry, nitrophenols and their derivatives are crucial building blocks for the synthesis of a wide range of active pharmaceutical ingredients (APIs). Understanding the solubility of these intermediates is paramount for process optimization, reaction kinetics, purification, and formulation development.

Qualitative Solubility of this compound

Based on its molecular structure, this compound is expected to exhibit moderate to good solubility in polar organic solvents. The presence of the hydroxyl and nitro groups allows for hydrogen bonding and dipole-dipole interactions with polar solvent molecules.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Expected Solubility |

| Methanol | CH₃OH | Polar Protic | Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Likely Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Likely Soluble |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Moderately Soluble |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Sparingly Soluble |

| Chloroform | CHCl₃ | Polar Aprotic | Sparingly Soluble |

| Toluene | C₇H₈ | Nonpolar | Likely Insoluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble |

For a structurally related compound, 4-nitrophenol, it is known to be soluble in ethanol, chloroform, and methanol.[2] This suggests that this compound would likely follow a similar trend.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data for this compound, standardized experimental methods are required. The following protocols describe two common and reliable techniques for determining the solubility of a solid organic compound in an organic solvent.

Isothermal Saturation Method

This method, also known as the shake-flask method, is considered the gold standard for determining equilibrium solubility.[3]

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

-

After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

Filter the withdrawn sample through a suitable syringe filter (e.g., 0.45 µm PTFE) into a volumetric flask.

-

Dilute the sample with the appropriate solvent.

-

Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the solubility in units such as g/100 mL or mol/L.

Gravimetric Method

This is a simpler, yet effective, method for determining solubility.[4][5]

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Evaporating dish

-

Oven

Procedure:

-

Prepare a saturated solution of this compound in a specific solvent at a constant temperature as described in the isothermal saturation method (steps 1-5).

-

Carefully weigh a clean, dry evaporating dish.

-

Accurately transfer a known volume or mass of the clear, saturated supernatant into the pre-weighed evaporating dish.

-

Gently evaporate the solvent in a fume hood or under reduced pressure.

-

Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the melting point of this compound to dry the solid residue to a constant weight.

-

Cool the dish in a desiccator and weigh it.

-

The difference between the final and initial mass of the evaporating dish gives the mass of the dissolved this compound.

-

Calculate the solubility based on the mass of the solute and the volume or mass of the solvent used.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate the key workflows and concepts discussed in this guide.

Caption: Workflow for the Isothermal Saturation Method.

Caption: Factors Influencing the Solubility of this compound.

Importance in Drug Development

The solubility of this compound and similar intermediates is a critical parameter in the drug development pipeline for several reasons:

-

Reaction Medium and Kinetics: The choice of solvent for a chemical synthesis often depends on the solubility of the reactants. Poor solubility can lead to slow reaction rates and incomplete reactions.

-

Purification: Crystallization is a common method for purifying intermediates. Knowledge of solubility in different solvents is essential for selecting an appropriate solvent system for crystallization to maximize yield and purity.

-

Process Safety and Efficiency: Understanding solubility helps in preventing precipitation in reaction vessels and transfer lines, which can cause blockages and operational issues.

-

Formulation: While this compound is an intermediate, the solubility characteristics of the final API, which are influenced by its precursors, are crucial for developing a bioavailable drug product.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively reported, its chemical structure suggests good solubility in polar solvents. For researchers and drug development professionals requiring precise data, the isothermal saturation and gravimetric methods provide robust and reliable means of determination. A thorough understanding of the solubility of this key intermediate is essential for the efficient and safe synthesis and purification of a wide range of pharmaceutical compounds. Further research to quantify the solubility of this compound in a broad range of solvents would be a valuable contribution to the field of pharmaceutical sciences.

References

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Fluoro-2-nitrophenol, a key intermediate in the pharmaceutical and fine chemical industries. This document details established methodologies, presents quantitative data for analogous reactions, and outlines experimental protocols to support research and development efforts.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of more complex molecules, including active pharmaceutical ingredients. Its synthesis predominantly involves the electrophilic nitration of 4-fluorophenol. The regioselectivity of this reaction is a critical aspect, as the formation of isomeric byproducts can complicate purification and reduce the overall yield of the desired product. This guide explores the direct nitration approach and alternative strategies to achieve a high-purity product.

Primary Synthesis Pathway: Direct Nitration of 4-Fluorophenol

The most common route to this compound is the direct nitration of 4-fluorophenol using a mixture of nitric acid and sulfuric acid. The hydroxyl group of the phenol is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. This combination of directing effects can lead to the formation of isomeric products, primarily the desired this compound and the undesired 4-fluoro-3-nitrophenol and dinitrated products. Careful control of reaction conditions is crucial to maximize the yield of the target isomer.

A highly analogous procedure is the nitration of 2-bromo-4-fluorophenol, which provides a clear and detailed experimental protocol that can be adapted for the synthesis of this compound.

Representative Experimental Protocol: Nitration of a Halogenated Phenol

The following protocol is for the synthesis of 2-bromo-4-fluoro-6-nitrophenol and serves as a valuable reference for the synthesis of this compound[1].

Reaction Scheme:

Figure 1: General scheme for the nitration of 2-bromo-4-fluorophenol.

Materials:

-

2-Bromo-4-fluorophenol

-

Chloroform

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Water

-

Saturated Sodium Chloride Solution

-

Anhydrous Sodium Sulfate

-

Ethanol

Procedure:

-

In a reaction flask, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring.

-

Control the temperature at 20°C and slowly add a pre-mixed nitrating solution of 0.065 moles of sulfuric acid and nitric acid (in a 1:5.5 molar ratio).

-

After the addition is complete, warm the reaction mixture to 45°C and maintain for 3 hours.

-

Upon completion, wash the organic phase with water and saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Evaporate the solvent to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield the pure 2-bromo-4-fluoro-6-nitrophenol.

Quantitative Data for Analogous Nitration

The following table summarizes the quantitative data for the synthesis of 2-bromo-4-fluoro-6-nitrophenol, which can be considered representative for planning the synthesis of this compound[1].

| Parameter | Value |

| Starting Material | 2-Bromo-4-fluorophenol (0.05 mol) |

| Nitrating Agent | H₂SO₄/HNO₃ (1:5.5 molar ratio) |

| Solvent | Chloroform (25 mL) |

| Reaction Temperature | 20°C (addition), 45°C (reaction) |

| Reaction Time | 3 hours |

| Yield | 89% |

| Purification Method | Recrystallization from ethanol |

Alternative Synthesis Pathway: Nitrosation Followed by Oxidation

An alternative approach to direct nitration, which can offer higher regioselectivity and yield, is a two-step process involving nitrosation followed by oxidation. This method has been successfully applied to the synthesis of the isomeric 2-fluoro-4-nitrophenol and is a viable strategy for this compound.

General Workflow for Nitrosation-Oxidation

Figure 2: Two-step synthesis of this compound via a nitrosophenol intermediate.

Experimental Protocol for an Isomeric Compound: Synthesis of 2-Fluoro-4-nitrophenol

The following protocol for the synthesis of 2-fluoro-4-nitrophenol demonstrates the nitrosation-oxidation strategy and highlights its potential for high yield and purity.

Step 1: Nitrosation

-

In a three-necked flask equipped with a stirrer, thermometer, and two dropping funnels, add 500 mL of 15% hydrochloric acid and cool to 0°C.

-

Simultaneously add a solution of 1 mole of 35% sodium nitrite and 0.67 moles of 2-fluorophenol.

-

Maintain the reaction at 0°C to generate 2-fluoro-4-nitrosophenol.

Step 2: Oxidation

-

Transfer the filter cake from the nitrosation step to a three-necked flask.

-

Add 1.2 moles of 30% dilute nitric acid at approximately 5°C.

-

Mix well and gradually heat to 40°C, holding for 1 hour.

-

Cool the mixture and filter to obtain the crude product.

-

Recrystallize from ethanol to yield pure 2-fluoro-4-nitrophenol.

Quantitative Data for the Nitrosation-Oxidation of an Isomer

This table presents the data for the synthesis of 2-fluoro-4-nitrophenol, showcasing the high efficiency of this two-step method.

| Parameter | Value |

| Starting Material | 2-Fluorophenol (0.67 mol) |

| Nitrosating Agent | NaNO₂ (1 mol) in 15% HCl |

| Oxidation Agent | 30% HNO₃ (1.2 mol) |

| Reaction Temperature | 0°C (Nitrosation), 5-40°C (Oxidation) |

| Reaction Time | 1 hour (Oxidation) |

| Yield | ~90% |

| Purity | >99.5% (after recrystallization) |

| Purification Method | Recrystallization from ethanol |

Catalytic Nitration of 4-Fluorophenol

Recent literature suggests the use of catalytic systems to improve the regioselectivity of the nitration of phenols. One such system involves the use of iron(III) nitrate nonahydrate activated by tungstophosphoric acid cesium salt for the nitration of 4-fluorophenol to produce this compound[2]. While detailed experimental protocols for this specific method are not widely available in the public domain, this approach represents a promising area for further research and process development, potentially offering a milder and more selective alternative to traditional mixed-acid nitration.

Conclusion

The synthesis of this compound can be effectively achieved through direct nitration of 4-fluorophenol, with careful control of reaction conditions to manage isomer formation. The detailed protocol for the analogous nitration of 2-bromo-4-fluorophenol provides a strong starting point for process development. Furthermore, the two-step nitrosation-oxidation pathway, as demonstrated for the synthesis of an isomeric compound, presents a highly efficient alternative that can lead to excellent yields and purity. The exploration of novel catalytic systems may offer future improvements in the regioselectivity and sustainability of this compound synthesis. This guide provides the foundational knowledge and detailed methodologies necessary for researchers and professionals to successfully synthesize this important chemical intermediate.

References

- 1. 1H and 2H nuclear magnetic resonance determination of the enantiomeric purity and absolute configuration of α-deuteriated primary carboxylic acids, alcohols, and amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Research publications for John Wallis - Nottingham Trent University [llr.ntu.ac.uk]

An In-depth Technical Guide to the Core Chemical Reactions of 4-Fluoro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-nitrophenol is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a phenolic hydroxyl group, a nitro group, and a fluorine atom on an aromatic ring, allows for a diverse range of chemical transformations. The electron-withdrawing nature of the nitro group activates the molecule for nucleophilic aromatic substitution, while the phenolic hydroxyl and nitro moieties provide sites for etherification and reduction, respectively. This guide provides a detailed exploration of the core chemical reactions involving this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Core Chemical Reactions

The primary reactive sites of this compound are the phenolic hydroxyl group, the nitro group, and the fluorine atom. This allows for three main classes of reactions:

-

Etherification (Williamson Ether Synthesis): The phenolic hydroxyl group can be readily deprotonated to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide, forming an ether.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, yielding 4-fluoro-2-aminophenol, a valuable building block for the synthesis of various heterocyclic compounds and other complex molecules.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ortho- and para-directing nitro group, can be displaced by a variety of nucleophiles, such as amines and thiols.

Etherification: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. In the context of this compound, this reaction involves the O-alkylation of the phenolic hydroxyl group. The reaction proceeds in two steps: deprotonation of the phenol to form a more nucleophilic phenoxide, followed by a nucleophilic attack on an alkyl halide.

dot graph WilliamsonEtherSynthesis { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853"];

reactant1 [label="this compound"]; base [label="Base (e.g., K2CO3, NaH)", shape=ellipse, fillcolor="#FFFFFF"]; phenoxide [label="Phenoxide Intermediate"]; reactant2 [label="Alkyl Halide (R-X)"]; product [label="4-Fluoro-2-alkoxy-1-nitrobenzene"]; byproduct [label="Salt (e.g., KX, NaX) + H2O/H2"];

reactant1 -> phenoxide [label="Deprotonation"]; phenoxide -> product [label="SN2 Attack"]; reactant2 -> product; base -> phenoxide; } caption { label = "Williamson Ether Synthesis of this compound."; fontsize = 12; fontcolor = "#202124"; }

Experimental Protocol: Synthesis of 4-Fluoro-2-ethoxy-1-nitrobenzene

This protocol describes the O-ethylation of this compound using ethyl bromide under basic conditions.

Materials:

-

This compound

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethyl Bromide (EtBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 4-fluoro-2-ethoxy-1-nitrobenzene.

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |

| This compound | 157.10 | 0.01 | 1.0 | 1.57 g |

| Potassium Carbonate | 138.21 | 0.015 | 1.5 | 2.07 g |

| Ethyl Bromide | 108.97 | 0.012 | 1.2 | 0.88 mL |

| DMF | - | - | - | 20 mL |

| Product | Yield (%) | Melting Point (°C) | ||

| 4-Fluoro-2-ethoxy-1-nitrobenzene | ~85-95% | Not specified |

Note: The yield is an approximation based on similar reactions and may vary depending on experimental conditions.

Reduction of the Nitro Group

The reduction of the nitro group in this compound to an amine is a crucial transformation for the synthesis of various pharmaceutical and agrochemical compounds. Several methods can be employed for this reduction, with catalytic hydrogenation and metal-acid reductions being the most common. The choice of reducing agent can be critical to avoid the reduction of other functional groups.

dot graph NitroReduction { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335"];

reactant [label="this compound"]; reagent [label="Reducing Agent\n(e.g., SnCl2/HCl, H2/Pd/C, Fe/AcOH)", shape=ellipse, fillcolor="#FFFFFF"]; product [label="4-Fluoro-2-aminophenol"];

reactant -> product; reagent -> product; } caption { label = "Reduction of the nitro group in this compound."; fontsize = 12; fontcolor = "#202124"; }

Experimental Protocol: Reduction using Tin(II) Chloride (SnCl₂)

This method is often preferred for its chemoselectivity, as it typically does not affect other reducible functional groups that might be present.

Materials:

-

This compound

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Ethyl acetate

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add a solution of Tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid dropwise to the stirred solution at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 4-fluoro-2-aminophenol can be further purified by recrystallization or column chromatography.

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |

| This compound | 157.10 | 0.01 | 1.0 | 1.57 g |

| Tin(II) Chloride Dihydrate | 225.63 | 0.04 | 4.0 | 9.03 g |

| Ethanol | - | - | - | 30 mL |

| Concentrated HCl | - | - | - | 10 mL |

| Product | Yield (%) | Melting Point (°C) | ||

| 4-Fluoro-2-aminophenol | ~70-90% | Not specified |

Note: The yield is an approximation based on similar reactions and may vary depending on experimental conditions.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution by the strong electron-withdrawing effect of the nitro group, particularly from the ortho and para positions. This allows for the displacement of the fluoride ion by a variety of nucleophiles.

Reaction with Amines

dot graph SNAr_Amines { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];

reactant1 [label="this compound"]; reactant2 [label="Amine (R2NH)\n(e.g., Piperidine, Morpholine)"]; product [label="N-Substituted-4-amino-2-nitrophenol"]; base [label="Base (e.g., K2CO3)", shape=ellipse, fillcolor="#FFFFFF"];

reactant1 -> product; reactant2 -> product; base -> product; } caption { label = "SNAr reaction of this compound with amines."; fontsize = 12; fontcolor = "#202124"; }

Experimental Protocol: Reaction with Piperidine

Materials:

-

This compound

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMSO, add potassium carbonate (2.0 eq) and piperidine (1.2 eq).

-

Heat the reaction mixture to 80-100°C and stir for 6-8 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |

| This compound | 157.10 | 0.01 | 1.0 | 1.57 g |

| Piperidine | 85.15 | 0.012 | 1.2 | 1.02 g |

| Potassium Carbonate | 138.21 | 0.02 | 2.0 | 2.76 g |

| DMSO | - | - | - | 20 mL |

| Product | Yield (%) | Melting Point (°C) | ||

| 4-(Piperidin-1-yl)-2-nitrophenol | ~80-95% | Not specified |

Note: The yield is an approximation based on similar reactions and may vary depending on experimental conditions.

Reaction with Thiols

dot graph SNAr_Thiols { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#FBBC05"];

reactant1 [label="this compound"]; reactant2 [label="Thiol (R-SH)"]; product [label="4-(Alkyl/Arylthio)-2-nitrophenol"]; base [label="Base (e.g., K2CO3)", shape=ellipse, fillcolor="#FFFFFF"];

reactant1 -> product; reactant2 -> product; base -> product; } caption { label = "SNAr reaction of this compound with thiols."; fontsize = 12; fontcolor = "#202124"; }

Experimental Protocol: Reaction with Thiophenol

Materials:

-

This compound

-

Thiophenol

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1M Hydrochloric Acid (HCl)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), thiophenol (1.1 eq), and potassium carbonate (1.5 eq) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 8-12 hours, or until TLC analysis shows the disappearance of the starting material.

-

Pour the reaction mixture into water and acidify with 1M HCl to a pH of ~5-6.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography to afford 4-(phenylthio)-2-nitrophenol.

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |

| This compound | 157.10 | 0.01 | 1.0 | 1.57 g |

| Thiophenol | 110.18 | 0.011 | 1.1 | 1.21 g |

| Potassium Carbonate | 138.21 | 0.015 | 1.5 | 2.07 g |

| DMF | - | - | - | 25 mL |

| Product | Yield (%) | Melting Point (°C) | ||

| 4-(Phenylthio)-2-nitrophenol | ~80-90% | Not specified |

Note: The yield is an approximation based on similar reactions and may vary depending on experimental conditions.

Conclusion

This compound is a key building block that offers multiple avenues for chemical modification. The three primary reaction types—etherification, nitro group reduction, and nucleophilic aromatic substitution—provide a powerful toolkit for the synthesis of a wide array of complex molecules. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities, particularly within the pharmaceutical and agrochemical sectors. The provided reaction schemes and experimental workflows offer a clear and concise overview of the synthetic possibilities, enabling efficient planning and execution of chemical syntheses involving this versatile intermediate.

The Synthetic Versatility of 4-Fluoro-2-nitrophenol: A Technical Guide for Organic Chemists

Introduction

4-Fluoro-2-nitrophenol is a valuable and versatile building block in modern organic chemistry. Its unique electronic and structural features, arising from the interplay of the hydroxyl, nitro, and fluoro substituents on the aromatic ring, make it a highly reactive and tunable substrate for a variety of chemical transformations. The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the fluorine atom serves as an excellent leaving group. The phenolic hydroxyl group can be readily derivatized, and the nitro group can be reduced to an amine, opening up further avenues for molecular elaboration.

This technical guide provides an in-depth overview of the general applications of this compound in organic synthesis, with a focus on its utility for researchers, scientists, and professionals in drug development and materials science. We present key reaction types, quantitative data in tabular format for easy comparison, detailed experimental protocols for seminal transformations, and visualizations of reaction pathways and workflows.

Core Applications and Reaction Modalities

The reactivity of this compound is dominated by three key transformations: nucleophilic aromatic substitution (SNAr) at the C-4 position, derivatization of the phenolic hydroxyl group (e.g., Williamson ether synthesis), and reduction of the nitro group to an amine. These reactions can be employed in a modular fashion to construct complex molecular architectures, making this compound a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom significantly activates the C-F bond towards nucleophilic attack. This allows for the facile displacement of the fluoride ion by a wide range of nucleophiles, including amines, alkoxides, phenoxides, and thiolates.

Williamson Ether Synthesis

The phenolic hydroxyl group of this compound can be readily deprotonated with a suitable base to form a phenoxide, which is a potent nucleophile. This phenoxide can then react with a variety of alkyl halides or other electrophiles to form the corresponding ether derivatives. This reaction, a classic Williamson ether synthesis, is a straightforward and high-yielding method for introducing diverse side chains.

Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group under various conditions, most commonly through catalytic hydrogenation. This transformation yields 2-amino-5-fluorophenol, a valuable intermediate that can undergo a host of further reactions, such as diazotization, acylation, and cyclization, to generate a wide array of heterocyclic compounds.

Quantitative Data on Key Reactions

The following tables summarize quantitative data for representative reactions involving fluoronitrophenol derivatives. While specific data for this compound is not always available in the literature, the provided data for closely related analogues offers valuable insights into expected yields and optimal reaction conditions.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Electrophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Piperidine | 4-Ethoxy-2-fluoro-1-nitrobenzene | Piperidine (2 eq.), K₂CO₃ (2 eq.) | DMF | 12 | 80 | 95 |

| Morpholine | 4-Ethoxy-2-fluoro-1-nitrobenzene | Morpholine (2 eq.), Et₃N (2 eq.) | DMSO | 10 | 90 | 92 |

| Aniline | 4-Ethoxy-2-fluoro-1-nitrobenzene | Aniline (1.5 eq.), NaH (1.5 eq.) | THF | 24 | 60 | 85 |

| 4-Methoxyphenol | 4-Ethoxy-2-fluoro-1-nitrobenzene | 4-Methoxyphenol (1.2 eq.), K₂CO₃ (2.0 eq.) | Acetonitrile | 16 | Reflux | 88 |

Data for 4-ethoxy-2-fluoro-1-nitrobenzene is presented as a close analogue to this compound to illustrate typical SNAr conditions and yields.

Table 2: Williamson Ether Synthesis

| Alkylating Agent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Methyl Iodide | K₂CO₃ | Acetone | 8 | Reflux | >95 |

| Ethyl Bromide | NaH | DMF | 6 | Room Temp | >90 |

| Benzyl Chloride | Cs₂CO₃ | Acetonitrile | 12 | 60 | >90 |

Yields are generalized based on standard Williamson ether synthesis protocols for phenolic substrates.

Table 3: Catalytic Reduction of Nitroarenes

| Substrate | Catalyst | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 4-Nitrophenol | Pd/C (10 mol%) | H₂ (1 atm) | Ethanol | 2 | Room Temp | >99 |

| 2,4-Dinitrophenol | Na₂S·9H₂O | - | Water | 1 | 85 | ~90 |

| 4-Nitrophenol | CuFe₅O₈ | NaBH₄ | Water | <0.15 | Room Temp | ~100 |

Data for related nitrophenols is provided to demonstrate common reduction methodologies and their efficiencies.

Experimental Protocols

The following are representative experimental protocols for key transformations of this compound. These protocols are based on established methodologies and may require optimization for specific applications.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).

-

Reagent Addition: Add anhydrous dimethylformamide (DMF, 5 mL). To this solution, add the desired amine (1.2 mmol, 1.2 eq.) followed by potassium carbonate (2.0 mmol, 2.0 eq.).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Williamson Ether Synthesis of 4-Fluoro-2-nitro-1-methoxybenzene

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in acetone (10 mL).

-

Reagent Addition: Add potassium carbonate (1.5 mmol, 1.5 eq.) and methyl iodide (1.2 mmol, 1.2 eq.).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate (30 mL) and wash with 1 M NaOH solution (2 x 15 mL) to remove any unreacted starting material, followed by a brine wash (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Protocol 3: Catalytic Reduction to 5-Fluoro-2-aminophenol

-

Reaction Setup: To a hydrogenation flask, add this compound (1.0 mmol, 1.0 eq.) and ethanol (10 mL).

-

Catalyst Addition: Carefully add 10% palladium on carbon (10 mol%).

-

Reaction Conditions: Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (balloon pressure is often sufficient) and stir vigorously at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The product can be purified by recrystallization or column chromatography if necessary.

Visualizing Synthetic Workflows

The following diagram illustrates a typical multi-step synthetic workflow starting from this compound, showcasing its utility in building molecular complexity.

This compound is a powerful and versatile intermediate in organic synthesis. Its predictable reactivity in nucleophilic aromatic substitution, ether synthesis, and nitro group reduction allows for the efficient construction of a diverse range of complex molecules. The methodologies and data presented in this guide are intended to serve as a valuable resource for chemists engaged in the design and execution of synthetic routes for novel pharmaceuticals, agrochemicals, and advanced materials. The strategic use of this compound will undoubtedly continue to contribute to advancements in these critical fields.

Technical Guide: Physicochemical Properties of 4-Fluoro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling point data for 4-Fluoro-2-nitrophenol. It includes detailed experimental protocols for the determination of these physical properties and a representative workflow for its synthesis, visualized to aid in laboratory applications.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of this compound. The following table summarizes the reported values for this compound.

| Physical Property | Value |

| Melting Point | 71.5-77.5 °C |

| Boiling Point | 234.1 °C (at 760 mmHg) |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for characterizing a chemical compound. Below are detailed, standard laboratory procedures for these measurements.

Melting Point Determination (Capillary Method)

This method is based on observing the temperature at which a small, powdered sample of the substance transitions from a solid to a liquid state within a capillary tube.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[1] If necessary, grind the crystalline solid using a mortar and pestle.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material.[2]

-

Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[2] The packed sample height should be approximately 2-3 mm.[2]

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.[2]

-

If the approximate melting point is known, heat the block rapidly to about 15-20°C below the expected melting point.

-

Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted. The melting point is reported as this range.

-

-

Cooling and Repetition: Allow the apparatus to cool sufficiently before performing a repeat measurement with a fresh sample to ensure accuracy.

Boiling Point Determination (Distillation Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A simple distillation setup is a common method for this measurement.[3][4]

Apparatus:

-

Round-bottom flask

-

Distillation head (still head)

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle or oil bath

-

Boiling chips or a magnetic stir bar

-

Clamps and stands

Procedure:

-

Apparatus Assembly: Assemble a simple distillation apparatus. Place 5-10 mL of this compound into the round-bottom flask along with a few boiling chips or a stir bar to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Heating: Begin heating the flask gently. The liquid will start to boil, and its vapor will rise into the distillation head.

-

Equilibrium and Measurement: As the vapor condenses on the thermometer bulb, the temperature reading will rise and then stabilize. The constant temperature observed during the distillation of the bulk of the liquid is the boiling point.[5]

-

Recording Data: Record the stable temperature reading as the boiling point. Also, record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent. The observed boiling point can be corrected to standard pressure if necessary.

Synthesis Workflow

This compound can be synthesized via the nitration of 4-fluorophenol. The following diagram illustrates a logical workflow for this chemical transformation.

Caption: Synthesis workflow for this compound.

References

Material Safety Data Sheet (MSDS) for 4-Fluoro-2-nitrophenol

An In-depth Technical Guide to the

This document provides a comprehensive technical overview of the safety, handling, and hazardous properties of 4-Fluoro-2-nitrophenol (CAS No: 394-33-2). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, emphasizing safe laboratory practices and emergency preparedness.

Chemical Identification

-

Synonyms: 2-Nitro-4-fluorophenol, 5-Fluoro-2-hydroxynitrobenzene[3]

Hazard Identification

This compound is classified as a hazardous substance. The primary hazards are related to its toxicity upon ingestion, inhalation, and skin contact, as well as its potential to cause irritation.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Appearance | Solid | [3] |

| Melting Point | 75-77 °C (lit.) | [1][2][4] |

| Boiling Point | 234.1 ± 20.0 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Flash Point | 95.4 ± 21.8 °C | [1] |

| Vapour Pressure | 0.0 ± 0.5 mmHg at 25 °C | [1] |

| LogP | 1.90 | [1] |

First-Aid Measures

Immediate medical attention is required in case of exposure. The following protocols are recommended.

Experimental Protocol: First-Aid Response

-

General Advice: Show the safety data sheet to the attending physician. If symptoms persist, call a physician.[8][9]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[7][10]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[7][8]

-

Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and consult a doctor.[7][11]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][10]

Caption: First-aid workflow following exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][9]

-

Specific Hazards: Combustible material. Fine dust dispersed in air may ignite. Thermal decomposition can release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[11][12]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, along with full protective gear.[7][8]

Accidental Release Measures

Proper protocols must be followed to contain and clean up spills to prevent environmental contamination and personnel exposure.

Experimental Protocol: Spill Containment and Cleanup

-

Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid dust formation and do not breathe dust, vapors, mist, or gas. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator.[7][8][12]

-

Environmental Precautions: Prevent the substance from entering drains, surface water, or the sanitary sewer system.[12]

-

Containment and Cleanup: Use spark-proof tools and explosion-proof equipment. Sweep up the material and shovel it into suitable, closed containers for disposal. Avoid raising dust.[7][8] After material pickup is complete, wash the spill site.

Caption: Workflow for accidental release and cleanup.

Handling and Storage

-

Safe Handling: Handle in a well-ventilated place or under a chemical fume hood.[7][12] Wear suitable protective clothing. Avoid contact with skin and eyes and avoid the formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7][11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8][12] Store locked up.[7]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are crucial to minimize exposure.

-

Engineering Controls: Use only under a chemical fume hood. Ensure that eyewash stations and safety showers are located close to the workstation.[12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[7]

-

Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[7]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particulate filter type N95 (US) or type P2 (EN 143).[2][7]

-

Caption: Personal Protective Equipment (PPE) requirements.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[10]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[10]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[8][11]

Toxicological Information

This substance is considered harmful through multiple routes of exposure.

-

Acute Toxicity:

-

Skin Corrosion/Irritation: Causes skin irritation.[2][7] Prolonged or repeated exposure may cause injury.[13]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[2][7] It is considered a strong eye irritant.[13]

-

Respiratory Irritation: May cause respiratory tract irritation.[2][7][10]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation. The respiratory system is a target organ.[2][7]

References

- 1. This compound | CAS#:394-33-2 | Chemsrc [chemsrc.com]

- 2. 2-硝基-4-氟苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | Syrrx [syrrx.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C6H4FNO3 | CID 136236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. Page loading... [wap.guidechem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. This compound - Hazardous Agents | Haz-Map [haz-map.com]

A Technical Guide to 4-Fluoro-2-nitrophenol for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Synthesis, and Potential Biological Relevance

This technical guide provides a comprehensive overview of 4-Fluoro-2-nitrophenol, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its commercial suppliers, typical availability, and pricing, alongside a detailed experimental protocol for its synthesis. Furthermore, it explores the potential biological relevance of this compound by examining the inhibitory effects of a closely related derivative on cellular signaling pathways, offering insights into its potential applications in therapeutic research.

Commercial Suppliers and Availability

This compound is available from a range of commercial suppliers, catering to various research and development needs. The availability, purity, and pricing can vary between suppliers, and it is advisable to contact them directly for the most current information. Below is a summary of representative suppliers and their offerings.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) | Availability/Lead Time |

| Thermo Scientific Chemicals | This compound, 98+% | 394-33-2 | ≥98.0% (GC) | 25 g | - | Contact Customer Service |

| TCI America (via Fisher Scientific) | This compound 98.0+% | 394-33-2 | ≥98.0% (GC) | 5 g, 25 g | $42.75 (5 g) | Check website |

| Santa Cruz Biotechnology | This compound | 394-33-2 | - | - | - | Inquire |

| Oakwood Chemical | This compound | 394-33-2 | 99% | 1 g, 5 g, 25 g, 100 g | $10.00 (1g), $11.00 (5g), $16.00 (25g), $55.00 (100g) | Inquire for stock status |

| Sigma-Aldrich | This compound, 99% | 394-33-2 | 99% | - | - | Discontinued |

Note: Prices and availability are subject to change. It is recommended to verify the information with the respective suppliers.

Physicochemical Properties

| Property | Value |

| CAS Number | 394-33-2[1] |

| Molecular Formula | C₆H₄FNO₃[1] |

| Molecular Weight | 157.10 g/mol [1] |

| Appearance | Yellow to light brown crystalline powder[2] |

| Melting Point | 75-77 °C (lit.)[3] |

| Solubility | Soluble in organic solvents like methanol and ethanol; slightly soluble in water.[2] |

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound based on established methods for the nitration of fluorophenols.

Materials:

-

4-Fluorophenol

-

Nitric acid (90%)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Methylcyclohexane

-

Ice-salt bath

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a flask suitable for the reaction scale, dissolve 4-fluorophenol in dichloromethane. Cool the solution to -10 °C using an ice-salt bath.

-

Nitration: Slowly add 90% nitric acid to the cooled solution. The rate of addition should be controlled to maintain the reaction temperature at approximately -5 °C. The addition process should take about one hour.

-

Reaction Monitoring: After the complete addition of nitric acid, continue to stir the reaction mixture at 0 °C for an additional hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, collect the precipitate by filtration and wash it several times with cold dichloromethane.

-

Purification: Dissolve the collected solid in a suitable solvent such as ether. Wash the solution with water and then dry it over anhydrous magnesium sulfate. Evaporate the solvent to obtain the crude product.

-

Recrystallization: For further purification, recrystallize the solid product from methylcyclohexane to yield pale yellow crystals of this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

Potential Biological Relevance and Signaling Pathway Interactions

While direct studies on the biological activity of this compound are limited in publicly accessible literature, research on a derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), provides valuable insights into its potential therapeutic applications. A study has shown that FPP can suppress Toll-like receptor (TLR) signaling pathways.[4] TLRs are crucial components of the innate immune system, and their dysregulation is implicated in various inflammatory diseases.

The study demonstrated that FPP inhibited the activation of key downstream signaling molecules, including nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3), which are induced by TLR agonists.[4] This suggests that compounds with the 4-fluoro-2-nitrophenyl scaffold may have anti-inflammatory properties by modulating TLR-mediated immune responses.

Below is a diagram illustrating the general Toll-like receptor signaling pathway and the putative point of inhibition by a this compound derivative.

This workflow illustrates the general mechanism of TLR signaling, from the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) to the activation of downstream transcription factors that drive inflammatory and antiviral responses. The diagram indicates that a derivative of this compound has been shown to inhibit the signaling cascade at the level of the adaptor proteins MyD88 and TRIF.

Conclusion

This compound is a readily available chemical intermediate with significant potential in drug discovery and development. Its utility as a building block in organic synthesis is well-established. The emerging, albeit indirect, evidence of its scaffold's involvement in modulating key inflammatory pathways, such as the Toll-like receptor signaling cascade, suggests a promising avenue for future research into novel therapeutic agents. This guide provides a foundational resource for scientists and researchers to procure, synthesize, and explore the biological activities of this versatile compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound CAS:394-33-2 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 3. This compound 99 394-33-2 [sigmaaldrich.com]

- 4. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Biodehalogenation Pathways for Fluorinated Aniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated anilines are a class of chemical compounds integral to the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. Their unique physicochemical properties, imparted by the highly electronegative fluorine atom, often enhance metabolic stability and binding affinity. However, this stability also contributes to their persistence in the environment, posing potential toxicological risks. Biodehalogenation, the microbial enzymatic cleavage of the carbon-fluorine bond, represents a key process in the detoxification and mineralization of these compounds. This guide provides an in-depth technical overview of the known microbial degradation pathways of fluorinated aniline derivatives, focusing on the enzymatic mechanisms, quantitative data, and experimental methodologies.

Core Biodehalogenation Pathways

The microbial degradation of fluorinated anilines is typically initiated by an oxidative attack on the aromatic ring, catalyzed by monooxygenases or dioxygenases. This initial step can lead to either direct defluorination or the formation of fluorinated intermediates, which are then channeled into central metabolic pathways. The two primary routes for the ring cleavage of these intermediates are the ortho- and meta-cleavage pathways.

Initial Oxygenation and Defluorination

The first crucial step in the aerobic degradation of many fluorinated anilines is the enzymatic incorporation of one or two oxygen atoms into the aromatic ring.

-

Aniline Dioxygenase: This multi-component enzyme system catalyzes the dihydroxylation of the aniline ring to form a catechol derivative. In the case of fluoroanilines, this can result in the formation of a fluorocatechol. For instance, 3-fluoroaniline can be converted to 4-fluorocatechol by a dioxygenase.[1] Aniline dioxygenase typically consists of a reductase, a ferredoxin, and a terminal oxygenase component, the latter of which determines substrate specificity.[2]

-

Monooxygenase: In some pathways, a monooxygenase can catalyze the hydroxylation of the aromatic ring. This can lead to the direct elimination of the fluorine substituent. For example, the degradation of 2-fluoroaniline is proposed to involve a monooxygenase that facilitates simultaneous hydroxylation and dehalogenation.[1] Similarly, the degradation of 3-fluoroaniline by Rhizobium sp. JF-3 is initiated by a monooxygenase that converts it to 3-aminophenol, with subsequent conversion to resorcinol.[3][4]

Ring Cleavage Pathways